2,3,4-Tri-O-benzyl-L-rhamnopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds involves the preparation of 1,2-anhydro-3,4-di-O-benzyl-beta-L-rhamnopyranose from L-rhamnose through a series of steps, including the chlorination of diacetates to form chlorides, followed by ring closure. These processes yield high-purity products, suggesting a robust methodology for synthesizing benzyl-protected rhamnopyranose derivatives (Chen, Kong, & Cao, 1993). Further synthesis and conformational analysis of substituted dioxabicycloheptanes and dioxabicyclooctanes have been explored to understand the structural nuances and reactivity of such compounds (Wu, Kong, & Su, 1987).
Molecular Structure Analysis
X-ray diffraction methods have been used to investigate the crystal and molecular structures of benzylated rhamnopyranosides, revealing detailed insights into their conformations. These studies are crucial for understanding how the structural aspects of these compounds influence their chemical behavior and reactivity (Krajewski et al., 1983).
Chemical Reactions and Properties
The benzylated derivatives of L-rhamnopyranose participate in various chemical reactions, including glycosidic coupling reactions, which are fundamental for the synthesis of more complex oligosaccharides and glycoconjugates. These reactions are often catalyzed by Lewis acids and result in the formation of specific glycosidic linkages (Chen, Kong, & Cao, 1993).
Scientific Research Applications
Synthesis of Oligosaccharides : A study by Pozsgay, Nánási, and Neszmélyi (1981) investigated the synthesis of oligosaccharides, including those constituting bacterial cell-wall polysaccharides, using 2,3,4-Tri-O-benzyl-L-rhamnopyranose (Pozsgay, Nánási, & Neszmélyi, 1981).
Lipopolysaccharide Synthesis : Paulsen and Kutschker (1983) described the synthesis of β-L-rhamnosidically linked oligosaccharides from Shigella flexneri, employing 2,3,4-Tri-O-benzyl-L-rhamnopyranose as an intermediate (Paulsen & Kutschker, 1983).
Phosphono Analogue Synthesis : Cipolla et al. (1997) conducted research on the stereoselective synthesis of the phosphono analogue of α-L-rhamnose 1-phosphate using 2,3,4-Tri-O-benzyl-L-rhamnopyranose (Cipolla, Ferla, Nicotra, & Panza, 1997).
Synthesis of Trisaccharides : Hirooka et al. (2001) synthesized β-D-Ribofuranosyl-(1→3)-α-L-rhamnopyranosyl-(1→3)-L-rhamnopyranose, important for studying polysaccharides in certain bacteria (Hirooka et al., 2001).
Conformational Analysis : Wu, Kong, and Su (1987) explored the synthesis and conformational analysis of substituted 2,6-dioxabicyclo[3.1.1]heptanes, starting with L-rhamnose, for understanding sugar ether conformations (Wu, Kong, & Su, 1987).
properties
IUPAC Name |
(3R,4R,5S,6S)-6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O5/c1-20-24(29-17-21-11-5-2-6-12-21)25(30-18-22-13-7-3-8-14-22)26(27(28)32-20)31-19-23-15-9-4-10-16-23/h2-16,20,24-28H,17-19H2,1H3/t20-,24-,25+,26+,27?/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRAQXZMHYZXWBZ-XXPOFYIKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H](C(O1)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4-Tri-O-benzyl-L-rhamnopyranose |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.